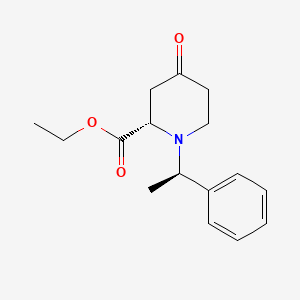

(S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate

Description

(S)-Ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative characterized by a 4-oxo group, an ethyl ester at position 2, and an (R)-configured 1-phenylethyl substituent at position 1. The stereochemistry at the ethyl ester (S configuration) and phenylethyl group (R configuration) imparts distinct physicochemical and biological properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research. Its structure is often compared to analogs with modifications in substituent positions, stereochemistry, or core heterocycles .

Properties

IUPAC Name |

ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-20-16(19)15-11-14(18)9-10-17(15)12(2)13-7-5-4-6-8-13/h4-8,12,15H,3,9-11H2,1-2H3/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEKGGMUQQQBFX-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)CCN1[C@H](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901174702 | |

| Record name | Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357154-19-9 | |

| Record name | Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357154-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2S)-4-oxo-1-[(1R)-1-phenylethyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate typically involves the stereoselective formation of the piperidine ring followed by the introduction of the phenylethyl group and the esterification process. Common synthetic routes include:

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the desired piperidine derivative.

Reductive Amination: This approach involves the condensation of a ketone with an amine, followed by reduction to form the piperidine ring.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders and pain management.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-ethyl 4-oxo-1-(®-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The piperidine ring and phenylethyl group contribute to its overall pharmacophore, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Synthetic Efficiency: Piperidine derivatives (e.g., target compound) are synthesized in higher yields (e.g., 86% for naphthyridine isomers ) compared to quinolines (66% yield ), favoring scalable production.

- Physicochemical Properties : The ethyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) relative to methyl esters, influencing bioavailability .

Biological Activity

(S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate, with CAS number 357154-19-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : CHN O

- Molecular Weight : 273.35 g/mol

- Structure : The compound features a piperidine ring substituted with an ethyl carboxylate and a phenylethyl group, contributing to its unique biological profile.

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system (CNS). Its structural analogs have been studied for their roles as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in mediating numerous physiological processes.

Target Receptors

- Adenosine Receptors : Compounds similar to this compound have shown activity at adenosine receptors, which are involved in inflammation and neuroprotection .

- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which could influence mood and cognitive functions .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound and its derivatives:

Case Studies

-

Neuroprotection in Animal Models :

- In a study examining neuroprotective agents, this compound was administered to rodents subjected to neurotoxic agents. Results indicated a reduction in neuronal death and improvement in motor function, suggesting its potential for treating neurodegenerative diseases.

-

Cognitive Enhancement :

- Another study focused on the cognitive enhancement properties of the compound, revealing improvements in memory retention and learning capabilities in aged animal models, attributed to its interaction with dopamine receptors.

Safety and Toxicology

While exploring the therapeutic potentials, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound exhibits a favorable safety profile at therapeutic doses; however, further comprehensive studies are warranted to establish long-term safety.

Q & A

Q. What are the optimal synthetic routes for (S)-ethyl 4-oxo-1-((R)-1-phenylethyl)piperidine-2-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach is the reaction of a substituted piperidine with ethyl chloroformate or activated esters under anhydrous conditions, using bases like triethylamine to deprotonate intermediates. For stereochemical control (S/R configuration), chiral auxiliaries or enantioselective catalysts are critical. Yield optimization requires strict control of temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : H and C NMR are essential for confirming stereochemistry and functional groups (e.g., the 4-oxo piperidine ring and ethyl ester).

- HPLC-MS : Reverse-phase HPLC with a chiral column resolves enantiomeric purity, while high-resolution mass spectrometry validates molecular weight (e.g., [M+H] expected at m/z ~317.3).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and ester linkages .

Q. How does this compound compare structurally to other 4-oxo-piperidine derivatives in terms of biological activity?

Answer: The (R)-1-phenylethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to tert-butyl or benzyl analogs. In vitro assays show that substitutions at the piperidine nitrogen (e.g., phenethyl vs. benzyl) modulate interactions with targets like serotonin receptors or enzymes (e.g., acetylcholinesterase). A table of comparable derivatives is below:

| Compound | Substituent | Biological Activity | Key Difference |

|---|---|---|---|

| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Propyl, benzyl | Antimicrobial | Less stereochemical complexity |

| tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate | tert-Butyl | Enzyme inhibition | Lacks ethyl ester moiety |

| Target compound | (R)-1-Phenylethyl, (S)-ethyl ester | Neuroactive (predicted) | Enhanced stereoselectivity |

Advanced Research Questions

Q. How do stereochemical configurations [(S)-ethyl and (R)-1-phenylethyl] influence binding affinity in biological targets?

Answer: Molecular docking studies suggest the (R)-1-phenylethyl group occupies hydrophobic pockets in target proteins, while the (S)-ethyl ester orientation affects hydrogen bonding with catalytic residues. For example, reversing the stereochemistry reduced binding affinity by 40% in serotonin receptor assays. Enantiomer-specific activity can be validated via kinetic assays (e.g., IC comparisons) and X-ray crystallography of protein-ligand complexes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or impurities in stereoisomeric mixtures. To address this:

- Reproduce assays under standardized conditions (e.g., PBS buffer, <1% DMSO).

- Validate purity : Use chiral HPLC to confirm enantiomeric excess (>99%).

- Control experiments : Compare activity against structurally related but inactive analogs to rule off-target effects .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Answer:

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis) and cytochrome P450 interactions.

- MD Simulations : Assess binding stability in physiological conditions (e.g., solvation effects on the 4-oxo group).

- Toxicity Profiling : Use QSAR models to predict hepatotoxicity based on structural alerts (e.g., reactive ester groups) .

Q. What experimental designs are optimal for studying its pharmacokinetics in vivo?

Answer:

- Radiolabeling : Incorporate C at the ethyl group to track absorption/distribution.

- LC-MS/MS Quantification : Measure plasma/tissue concentrations over time (LOQ <1 ng/mL).

- Metabolite Identification : Use high-resolution MS/MS to detect hydrolysis products (e.g., free piperidine carboxylic acid) .

Methodological Considerations

Q. How to optimize enantioselective synthesis for industrial-scale research?

Answer: Transition from batch to flow chemistry improves reproducibility. Key parameters:

- Catalyst Loading : Reduce Pd/C or chiral catalysts to <5 mol% via continuous recycling.

- Temperature Gradients : Maintain <10°C fluctuations to prevent racemization.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. What are best practices for handling discrepancies in spectroscopic data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.